Acetamide,2-[[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide,2-[[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)- is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, an acetamide group, and a dibenzofuran moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-[[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)- can be achieved through multiple synthetic routes. One common method involves the reaction of 4-amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol with 2-methoxy-3-dibenzofuranyl acetamide under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or dimethyl sulfoxide, and may be catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction is carried out at elevated temperatures, often ranging from 60°C to 100°C, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is also common to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-[[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Amines, thiols; reactions often require the presence of a base and are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce reduced triazole derivatives. Substitution reactions typically result in the formation of new amide or thioether derivatives.
Scientific Research Applications
Acetamide,2-[[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of Acetamide,2-[[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and other functional groups play a crucial role in these interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(4-methoxyphenyl)-2-methoxy-
- 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides
Uniqueness
Compared to similar compounds, Acetamide,2-[[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)- is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties
Biological Activity
Acetamide, 2-[[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)- (CAS No. 578762-73-9) is a compound of interest due to its potential biological activities. This compound belongs to the class of triazole derivatives, which are known for their diverse pharmacological profiles, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activities associated with this compound, supported by recent research findings and case studies.
- Molecular Formula : C24H21N5O3S
- Molecular Weight : 459.52 g/mol
- Structure : The compound features a triazole ring linked to an acetamide group and a dibenzofuran moiety, which may contribute to its biological activity.
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. In a study evaluating various synthesized compounds, including those similar to Acetamide, it was found that certain triazole derivatives demonstrated substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve inhibition of fungal ergosterol synthesis, leading to cell membrane disruption .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Activity Type | Target Organisms | Reference |
---|---|---|---|
Compound A | Antibacterial | E. coli, S. aureus | |
Compound B | Antifungal | C. albicans | |
Acetamide | TBD | TBD | Current Study |
Anticancer Activity
Triazole derivatives have also been investigated for their anticancer properties. Acetamide's structural components suggest potential interactions with cancer cell signaling pathways. In vitro studies have indicated that similar compounds can induce apoptosis in cancer cell lines by modulating the expression of apoptotic markers .
Case Study: Triazole Derivatives in Cancer Treatment
A notable study evaluated a series of triazole derivatives for their cytotoxic effects on various cancer cell lines. Results indicated that compounds with dibenzofuran moieties exhibited enhanced cytotoxicity compared to those without. This suggests that the structural features of Acetamide may confer similar benefits .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes related to disease processes. For instance, some triazole derivatives have shown promise as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's . This inhibition could lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function.
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that many triazole derivatives possess low toxicity profiles; however, comprehensive studies on Acetamide are necessary to establish its safety for therapeutic use .
Properties
Molecular Formula |
C24H21N5O3S |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide |
InChI |
InChI=1S/C24H21N5O3S/c1-14-7-3-4-8-15(14)23-27-28-24(29(23)25)33-13-22(30)26-18-12-20-17(11-21(18)31-2)16-9-5-6-10-19(16)32-20/h3-12H,13,25H2,1-2H3,(H,26,30) |
InChI Key |
AJFBWJSIJGVWSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=C(C=C4C5=CC=CC=C5OC4=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.